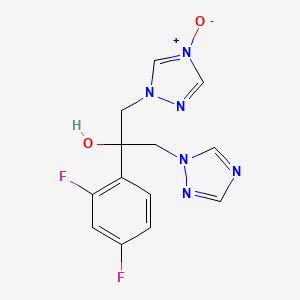
Fluconazole N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluconazole N-Oxide is a derivative of fluconazole, a widely used antifungal agent. Fluconazole itself is a triazole antifungal that inhibits the synthesis of fungal cell membranes by targeting the enzyme lanosterol 14-α-demethylase . This compound retains the antifungal properties of fluconazole but has been modified to include an N-oxide functional group, which can potentially alter its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluconazole N-Oxide typically involves the oxidation of fluconazole. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages in terms of safety, efficiency, and scalability. Continuous flow methods allow for precise control of reaction parameters and can handle highly reactive intermediates that are difficult to manage in batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Fluconazole N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Further oxidized derivatives.
Reduction: Fluconazole.
Substitution: Various substituted fluconazole derivatives.
Applications De Recherche Scientifique
Fluconazole N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of N-oxide functional groups.
Biology: Investigated for its antifungal properties and potential to overcome resistance mechanisms in fungi.
Medicine: Explored as an alternative antifungal agent with potentially improved pharmacokinetic properties.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems
Mécanisme D'action
Fluconazole N-Oxide exerts its antifungal effects by inhibiting the enzyme lanosterol 14-α-demethylase, similar to fluconazole. This inhibition prevents the conversion of lanosterol to ergosterol, a crucial component of the fungal cell membrane. The accumulation of methylated sterols disrupts the cell membrane, leading to fungal cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: The parent compound, widely used as an antifungal agent.
Ketoconazole: Another triazole antifungal with a similar mechanism of action.
Itraconazole: A triazole antifungal with broader spectrum activity.
Uniqueness
Fluconazole N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical reactivity and potentially enhance its antifungal activity. This modification may also improve its pharmacokinetic properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C13H12F2N6O2 |
|---|---|
Poids moléculaire |
322.27 g/mol |
Nom IUPAC |
2-(2,4-difluorophenyl)-1-(4-oxido-1,2,4-triazol-4-ium-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H12F2N6O2/c14-10-1-2-11(12(15)3-10)13(22,4-19-7-16-6-17-19)5-20-9-21(23)8-18-20/h1-3,6-9,22H,4-5H2 |
Clé InChI |
QEEPILPFZHXTDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=[N+](C=N3)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one](/img/structure/B13434530.png)
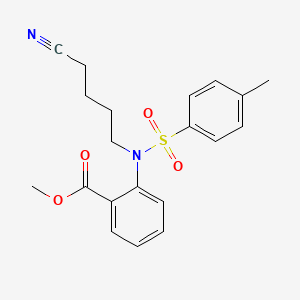
![5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid](/img/structure/B13434539.png)
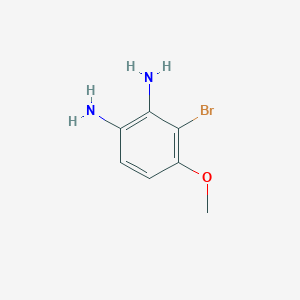
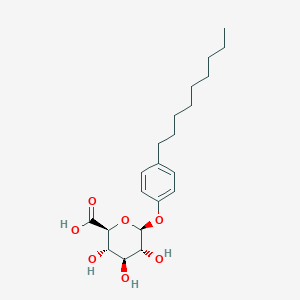
![(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide](/img/structure/B13434551.png)
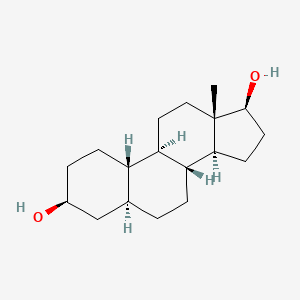
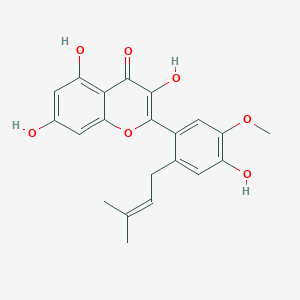
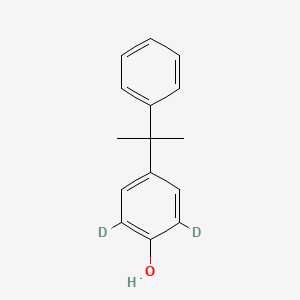
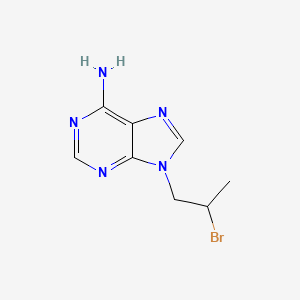
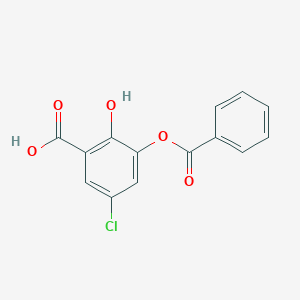
![(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B13434578.png)

![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13434602.png)
